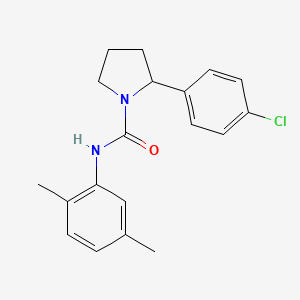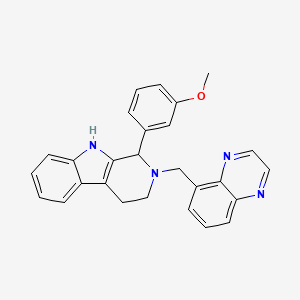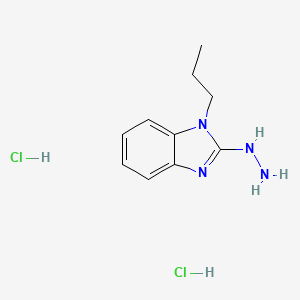
2-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-pyrrolidinecarboxamide, also known as CDP-870, is a synthetic compound that has been used in scientific research for its potential therapeutic effects.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-pyrrolidinecarboxamide has been studied for its potential therapeutic effects in various diseases, including rheumatoid arthritis, osteoarthritis, and psoriasis. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β.
Mécanisme D'action
2-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-pyrrolidinecarboxamide works by binding to and inhibiting the activity of TNF-α. TNF-α is a pro-inflammatory cytokine that plays a key role in the pathogenesis of various diseases. By inhibiting TNF-α, 2-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-pyrrolidinecarboxamide can reduce inflammation and potentially alleviate symptoms of diseases such as rheumatoid arthritis and psoriasis.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-pyrrolidinecarboxamide has been shown to reduce inflammation and joint damage in animal models of rheumatoid arthritis. It has also been shown to improve symptoms and reduce joint damage in patients with rheumatoid arthritis and psoriasis. However, further research is needed to fully understand the biochemical and physiological effects of 2-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-pyrrolidinecarboxamide.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-pyrrolidinecarboxamide in lab experiments is its specificity for TNF-α. This allows for targeted inhibition of TNF-α without affecting other cytokines or immune system components. However, one limitation is that 2-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-pyrrolidinecarboxamide may not be effective in all patients and may have potential side effects.
Orientations Futures
Future research on 2-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-pyrrolidinecarboxamide could focus on optimizing the synthesis method to improve yield and purity. Additionally, further studies could investigate the potential therapeutic effects of 2-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-pyrrolidinecarboxamide in other diseases, such as inflammatory bowel disease and multiple sclerosis. Finally, research could focus on developing more specific and effective TNF-α inhibitors based on the structure of 2-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-pyrrolidinecarboxamide.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-pyrrolidinecarboxamide involves the reaction of 4-chlorobenzoyl chloride with 2,5-dimethylaniline to form 2-(4-chlorophenyl)-N-(2,5-dimethylphenyl)acetamide. This intermediate is then reacted with pyrrolidine and triethylamine to form the final product, 2-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-pyrrolidinecarboxamide.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-(2,5-dimethylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-13-5-6-14(2)17(12-13)21-19(23)22-11-3-4-18(22)15-7-9-16(20)10-8-15/h5-10,12,18H,3-4,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSESSWZXMFGHQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)N2CCCC2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-furylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6007337.png)
![3-allyl-5-[3-bromo-4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6007341.png)
![7-chloro-11-(3-methoxyphenyl)-3-phenyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6007342.png)

![4-[(3-ethoxy-4-hydroxy-5-iodobenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B6007351.png)
![2-[(4-chlorophenyl)thio]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B6007365.png)
![2-(4-methoxybenzyl)-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine](/img/structure/B6007377.png)
![N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-1-(4-morpholinyl)cyclohexanecarboxamide](/img/structure/B6007391.png)
![2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N,N-diphenylacetamide](/img/structure/B6007400.png)
![methyl 3-butyryl-6,6-dimethyl-4-[(4-methylphenyl)amino]-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B6007413.png)
![4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-(2-phenylethyl)morpholine](/img/structure/B6007418.png)
![3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6007430.png)

